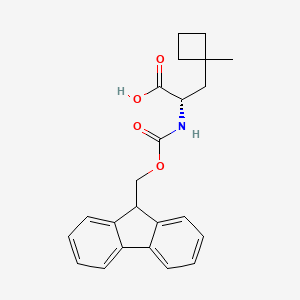
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylcyclobutyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylcyclobutyl)propanoic acid is a complex organic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylcyclobutyl)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Cyclobutyl Ring: The cyclobutyl ring is introduced through a series of reactions, often involving the use of cyclobutyl bromide and a suitable base.
Coupling Reactions: The protected amino acid is then coupled with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large-scale reactors with precise control over reaction conditions such as temperature, pH, and solvent composition. The use of automated peptide synthesizers is common to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclobutyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted cyclobutyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylcyclobutyl)propanoic acid is used as a building block in the synthesis of complex peptides and proteins. Its Fmoc protecting group is particularly valuable in solid-phase peptide synthesis.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a model compound for understanding the behavior of amino acids in biological systems.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including as inhibitors of specific enzymes or as components of drug delivery systems.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylcyclobutyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group plays a crucial role in protecting the amino group during reactions, allowing for selective modifications. The cyclobutyl ring provides structural rigidity, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(2S)-2-(tert-Butoxycarbonylamino)-3-(1-methylcyclobutyl)propanoic acid: Similar in structure but uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid: Similar but with a phenyl group instead of a cyclobutyl ring.
Uniqueness
The uniqueness of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylcyclobutyl)propanoic acid lies in its combination of the Fmoc protecting group and the cyclobutyl ring. This combination provides both protection and structural rigidity, making it a valuable compound in peptide synthesis and other applications.
特性
分子式 |
C23H25NO4 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC名 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylcyclobutyl)propanoic acid |
InChI |
InChI=1S/C23H25NO4/c1-23(11-6-12-23)13-20(21(25)26)24-22(27)28-14-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,19-20H,6,11-14H2,1H3,(H,24,27)(H,25,26)/t20-/m0/s1 |
InChIキー |
AFMLUKXMCIVXBQ-FQEVSTJZSA-N |
異性体SMILES |
CC1(CCC1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
CC1(CCC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


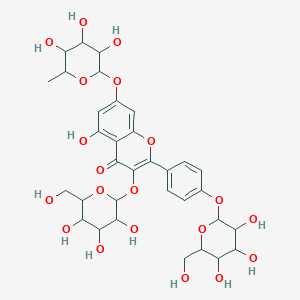
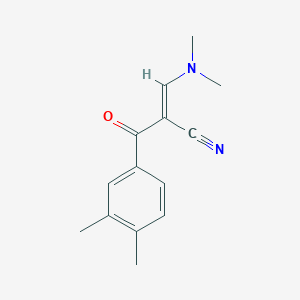

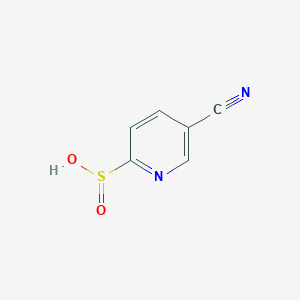


![Boronic acid, B-(4'-formyl[1,1'-biphenyl]-3-yl)-](/img/structure/B12282156.png)
![[37,38,39,40,41,42,43,44,45,46,47,48,49-Tridecaacetyloxy-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B12282158.png)
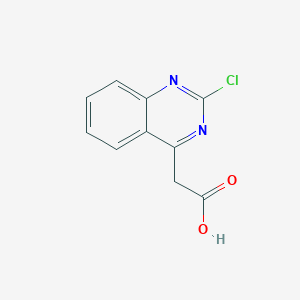

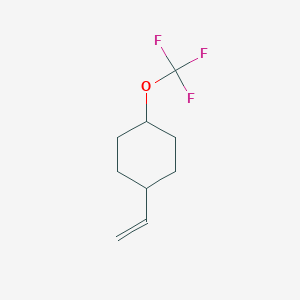
![Methyl 7-[5-hydroxy-2-(2-methoxypropan-2-yloxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B12282180.png)
![2-Chloro-6-fluorothiazolo[4,5-b]pyridine](/img/structure/B12282195.png)

